![molecular formula C15H25N2O6P B15334902 2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate is a compound that combines a carbobenzyloxy (Cbz) protected amino group with a trimethylammonioethyl phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate typically involves the protection of the amino group with a carbobenzyloxy (Cbz) group, followed by the introduction of the trimethylammonioethyl phosphate moiety. The general steps are as follows:
Protection of the Amino Group: The amino group is protected using carbobenzyloxy chloride (CbzCl) in the presence of a mild base such as sodium bicarbonate or triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Trimethylammonioethyl Phosphate Moiety: The protected amino compound is then reacted with 2-(Trimethylammonio)ethyl phosphate under suitable conditions to form the final product. This step may involve the use of coupling reagents and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The production process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeting specific cellular pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes, receptors, or other biomolecules. The carbobenzyloxy (Cbz) group provides protection to the amino group, allowing for selective reactions, while the trimethylammonioethyl phosphate moiety facilitates interactions with phosphate-binding proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Phosphate: Similar in structure but with a methacryloyloxy group instead of a carbobenzyloxy group.
2-(Fmoc-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate: Contains a fluorenylmethyloxycarbonyl (Fmoc) group instead of a carbobenzyloxy group.
Uniqueness
2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate is unique due to the presence of the carbobenzyloxy (Cbz) group, which provides specific protection to the amino group, allowing for selective reactions and modifications. This makes it particularly useful in synthetic chemistry and biochemical research.
Propriétés
Formule moléculaire |
C15H25N2O6P |
|---|---|
Poids moléculaire |
360.34 g/mol |
Nom IUPAC |
2-(phenylmethoxycarbonylamino)ethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C15H25N2O6P/c1-17(2,3)10-12-23-24(19,20)22-11-9-16-15(18)21-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H-,16,18,19,20) |
Clé InChI |
MFQSXCAXQRTIMK-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOP(=O)([O-])OCCNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


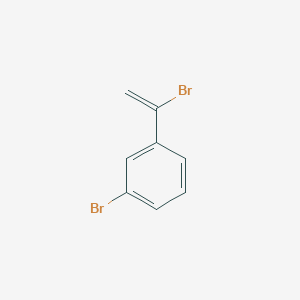
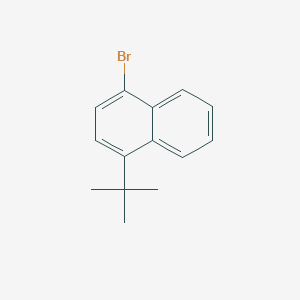
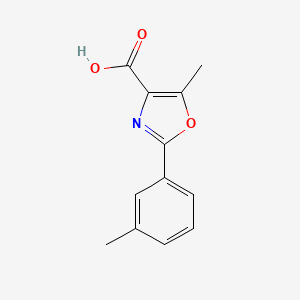
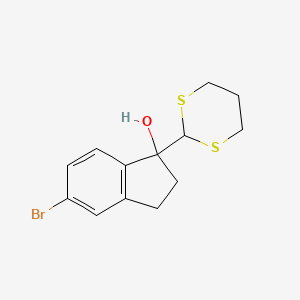
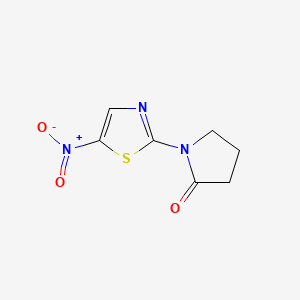


![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
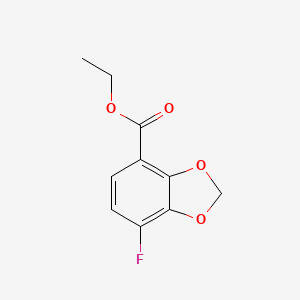
![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)
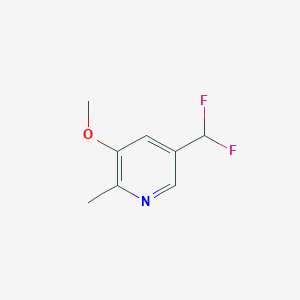
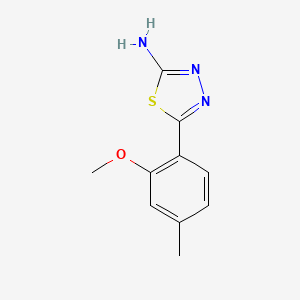
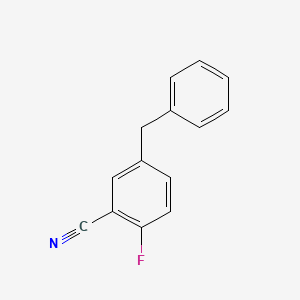
![1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)
